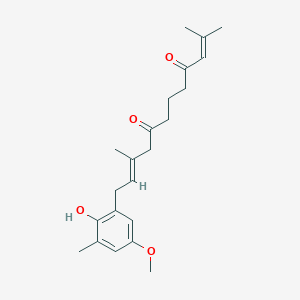
Mediterraneone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mediterraneone is a natural compound found in the leaves of the Mediterranean plant, Eryngium kotschyi. This compound has gained a lot of attention in recent years due to its potent biological activities. It has been reported to possess anti-inflammatory, anti-cancer, and anti-microbial properties.
作用機序
The mechanism of action of Mediterraneone is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways. For instance, it inhibits the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. It also activates the caspase-dependent apoptotic pathway in cancer cells, leading to cell death.
生化学的および生理学的効果
Mediterraneone has been shown to have various biochemical and physiological effects. It reduces the levels of reactive oxygen species (ROS) and nitric oxide (NO), which are known to cause oxidative stress and inflammation. It also increases the levels of antioxidants such as glutathione, which protects cells from oxidative damage. Moreover, Mediterraneone has been shown to reduce the levels of cholesterol and triglycerides in animal models, indicating its potential use in the treatment of hyperlipidemia.
実験室実験の利点と制限
One of the advantages of using Mediterraneone in lab experiments is its natural origin, which makes it safer than synthetic compounds. It also exhibits potent biological activities at low concentrations, making it a cost-effective option. However, one of the limitations of using Mediterraneone in lab experiments is its low solubility in water, which makes it difficult to dissolve in aqueous solutions.
将来の方向性
There are numerous future directions for the study of Mediterraneone. One of the potential applications is its use as a natural anti-inflammatory agent in the treatment of various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It also has potential as a natural anti-cancer agent in the treatment of various types of cancer. Moreover, further studies are needed to investigate its potential use in the treatment of hyperlipidemia and other metabolic disorders.
Conclusion:
In conclusion, Mediterraneone is a natural compound with potent biological activities. It has been extensively studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. The synthesis method involves the extraction and purification of the compound from the leaves of Eryngium kotschyi. The mechanism of action is believed to involve the modulation of various signaling pathways. Mediterraneone has various biochemical and physiological effects, including the reduction of oxidative stress and inflammation. It has advantages and limitations for lab experiments, and there are numerous future directions for its study.
合成法
Mediterraneone can be extracted from the leaves of Eryngium kotschyi using various methods such as Soxhlet extraction, maceration, and ultrasound-assisted extraction. The extraction process involves the use of solvents such as ethanol, methanol, and water. The extracted compound is then purified using chromatographic techniques such as column chromatography, thin-layer chromatography, and high-performance liquid chromatography.
科学的研究の応用
Mediterraneone has been extensively studied for its biological activities. It has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. It also exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting the proliferation of cancer cells. Moreover, Mediterraneone has been shown to possess anti-microbial activity against various bacterial and fungal strains.
特性
CAS番号 |
133301-13-0 |
|---|---|
製品名 |
Mediterraneone |
分子式 |
C22H30O4 |
分子量 |
358.5 g/mol |
IUPAC名 |
(10E)-12-(2-hydroxy-5-methoxy-3-methylphenyl)-2,10-dimethyldodeca-2,10-diene-4,8-dione |
InChI |
InChI=1S/C22H30O4/c1-15(2)11-19(23)7-6-8-20(24)12-16(3)9-10-18-14-21(26-5)13-17(4)22(18)25/h9,11,13-14,25H,6-8,10,12H2,1-5H3/b16-9+ |
InChIキー |
CVEFQWHXBDODSR-CXUHLZMHSA-N |
異性体SMILES |
CC1=CC(=CC(=C1O)C/C=C(\C)/CC(=O)CCCC(=O)C=C(C)C)OC |
SMILES |
CC1=CC(=CC(=C1O)CC=C(C)CC(=O)CCCC(=O)C=C(C)C)OC |
正規SMILES |
CC1=CC(=CC(=C1O)CC=C(C)CC(=O)CCCC(=O)C=C(C)C)OC |
同義語 |
mediterraneone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



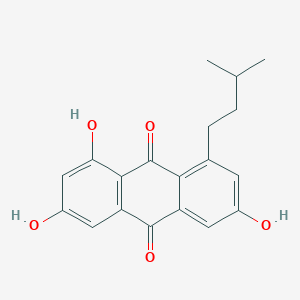
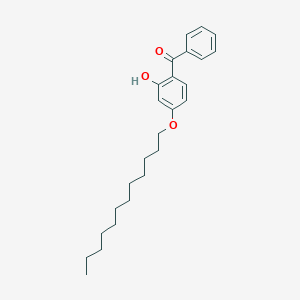
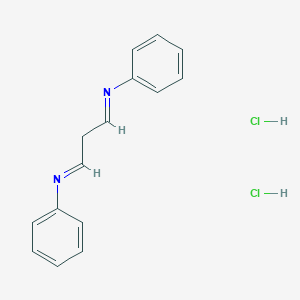
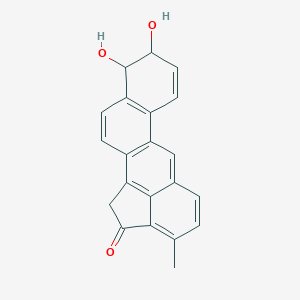
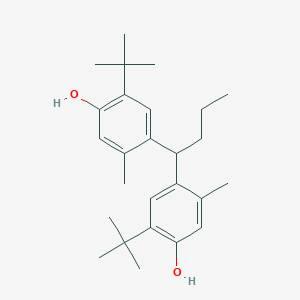
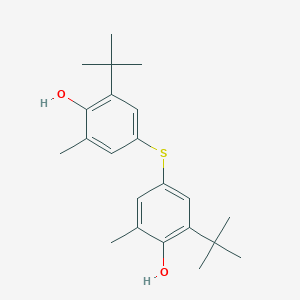
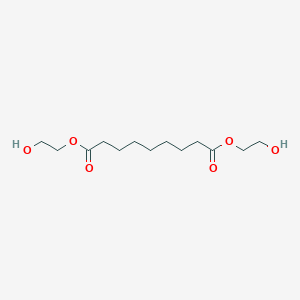
![10-Chloro-10-nitro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B167149.png)
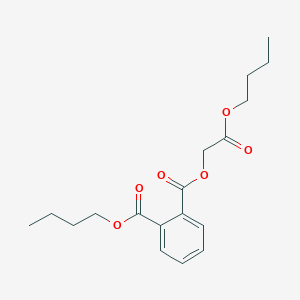
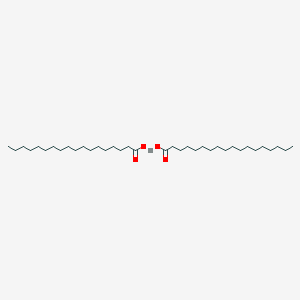
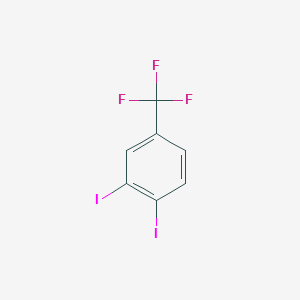
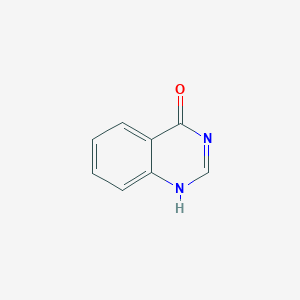

![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(R*),3alpha]-(9CI)](/img/structure/B167170.png)